Lsd hydrobromide
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Overview
Description
Lysergic acid diethylamide hydrobromide is a semi-synthetic compound derived from lysergic acid, which is produced by the ergot fungus (Claviceps purpurea). It is known for its potent hallucinogenic properties and has been extensively studied for its effects on the human mind and body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lysergic acid diethylamide hydrobromide is synthesized from lysergic acid, which is obtained from the ergot fungus. The synthesis involves several steps, including the formation of lysergic acid and its subsequent conversion to lysergic acid diethylamide . The reaction conditions typically involve the use of organic solvents and reagents such as diethylamine.
Industrial Production Methods: Industrial production of lysergic acid diethylamide hydrobromide follows similar synthetic routes but on a larger scale. The process involves the cultivation of the ergot fungus to produce lysergic acid, followed by chemical synthesis to convert it into lysergic acid diethylamide hydrobromide .
Chemical Reactions Analysis
Types of Reactions: Lysergic acid diethylamide hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like diethylamine . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include lysergic acid diethylamide and its various derivatives, which have different pharmacological properties .
Scientific Research Applications
Lysergic acid diethylamide hydrobromide has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to study the effects of hallucinogens on the brain and nervous system . In medicine, it has been investigated for its potential therapeutic effects in treating mental health disorders such as depression and anxiety . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical compounds .
Mechanism of Action
The mechanism of action of lysergic acid diethylamide hydrobromide involves its interaction with the serotonergic system in the brain. It primarily binds to the 5-HT2A receptor as a partial agonist and the 5-HT1A receptor as an agonist . This interaction leads to the activation of various signaling pathways, including the phosphoinositide hydrolysis pathway, which results in the mobilization of intracellular calcium . These molecular targets and pathways are responsible for the hallucinogenic effects of the compound.
Comparison with Similar Compounds
Lysergic acid diethylamide hydrobromide is unique compared to other similar compounds due to its potent hallucinogenic properties and its specific interaction with the serotonergic system . Similar compounds include mescaline, psilocybin, and N,N-dimethyltryptamine (DMT), which also interact with the serotonergic system but have different pharmacological profiles and effects .
Properties
CAS No. |
74023-39-5 |
---|---|
Molecular Formula |
C20H26BrN3O |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;hydrobromide |
InChI |
InChI=1S/C20H25N3O.BrH/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1H/t14-,18-;/m1./s1 |
InChI Key |
RVVDWVPFRIMXFX-KEZWHQCISA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.Br |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.Br |
Origin of Product |
United States |
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